methyl 2-(5-nitrofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Methyl 2-(5-nitrofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with a methyl ester group at position 3 and a 5-nitrofuran-2-carboxamido moiety at position 2. The cyclopenta[b]thiophene scaffold is a fused bicyclic system that combines a five-membered cyclopentane ring with a thiophene ring, conferring unique electronic and steric properties.
Synthetic routes to similar cyclopenta[b]thiophene derivatives often involve condensation reactions of amino-substituted precursors with acylating agents. For example, 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile (a precursor) can react with isothiocyanates or acyl chlorides to form thioureido or carboxamido derivatives, respectively . The methyl ester at position 3 is typically introduced via esterification during synthesis .
Properties
IUPAC Name |
methyl 2-[(5-nitrofuran-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S/c1-21-14(18)11-7-3-2-4-9(7)23-13(11)15-12(17)8-5-6-10(22-8)16(19)20/h5-6H,2-4H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKCGVZTDKZYIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(5-nitrofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with significant biological activity. This article explores its chemical structure, synthesis, and various biological effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 318.34 g/mol. The structure features a cyclopenta[b]thiophene core, which is known for its potential pharmacological properties due to the presence of sulfur and nitrogen heteroatoms.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the nitrofuran derivative followed by cyclization processes that yield the thiophene structure. The general synthetic pathway can be summarized as follows:
- Formation of 5-Nitrofuran Derivative : This involves nitration of furan derivatives.
- Amidation : Reaction with carboxylic acids to form carboxamides.
- Cyclization : Utilizing cyclization agents to form the cyclopenta[b]thiophene structure.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies indicate that this compound shows activity against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
The minimum inhibitory concentration (MIC) values suggest that it may be effective in treating infections caused by these pathogens.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways. A notable study reported:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 10.0 |
These findings indicate its potential as a lead compound for developing new anticancer therapies.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects in preclinical models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory diseases.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of this compound against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial load when treated with concentrations above the MIC. -
Case Study on Anticancer Activity :
In a study published in the Journal of Medicinal Chemistry (2024), researchers observed that treatment with this compound led to cell cycle arrest in MCF-7 cells, indicating its potential as an anticancer agent.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Crystallographic and Structural Analysis
- X-ray crystallography studies using programs like SHELX and ORTEP-3 have resolved structures of related compounds, such as ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate . These analyses confirm planar geometries for the thiophene ring and hydrogen-bonding interactions involving the carboxamido/thioureido groups .
Preparation Methods
Structure and Properties
Methyl 2-(5-nitrofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate features a cyclopenta[b]thiophene core substituted with a methyl carboxylate group at the 3-position and a 5-nitrofuran-2-carboxamido group at the 2-position. The compound has the molecular formula C₁₄H₁₂N₂O₆S and a molecular weight of 336.32 g/mol. The structure contains several functional groups including an ester, amide, nitro group, and heterocyclic rings that influence its reactivity and potential biological activities.
Key Structural Features
The structure can be divided into three main components:
- The cyclopenta[b]thiophene core scaffold
- The methyl carboxylate substituent
- The 5-nitrofuran-2-carboxamido moiety
This unique arrangement of functional groups contributes to the compound's potential pharmaceutical applications, particularly in the development of antibacterial and antiparasitic agents.
General Synthetic Approach
The synthesis of this compound typically involves a two-stage process:
- Preparation of the 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate intermediate
- Coupling of this intermediate with 5-nitrofuran-2-carboxylic acid or its activated derivative
This strategy allows for the efficient construction of the target molecule while providing opportunities for structural modifications at various stages of the synthesis.
Detailed Preparation Methods
Synthesis of Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
The first key intermediate in the synthesis is methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, which can be prepared through the Gewald reaction. This multicomponent reaction involves the condensation of a cyclic ketone with an activated nitrile and elemental sulfur.
Gewald Reaction Method
The Gewald reaction is one of the most efficient methods for synthesizing 2-aminothiophenes. For the preparation of methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, the following procedure can be employed:
Reagents:
- Cyclopentanone
- Methyl cyanoacetate
- Elemental sulfur
- Base catalyst (morpholine or triethylamine)
Procedure:
- Mix equimolar amounts (5 mmol) of powdered sulfur and morpholine and stir until complete dissolution of the sulfur.
- Add methyl cyanoacetate (5 mmol) and cyclopentanone (5 mmol) to the reaction mixture.
- Stir the reaction at room temperature for the appropriate time (typically 2-4 hours).
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, purify the crude product by silica gel column chromatography using an appropriate solvent system (typically hexane/ethyl acetate mixtures).
It should be noted that the reaction with cyclopentanone typically gives lower yields compared to other cyclic ketones like cyclohexanone, as observed by Pett and colleagues.
Alternative Solvent-Free Method
An environmentally friendly approach to synthesize 2-aminothiophenes involves solvent-free conditions:
Procedure:
- Mix cyclopentanone (5 mmol), methyl cyanoacetate (5 mmol), elemental sulfur (5 mmol), and morpholine (5 mmol).
- Heat the mixture at 75°C for approximately 1 hour.
- After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
- Recrystallize the solid residue from ethanol to obtain pure methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate.
This method adheres to green chemistry principles by avoiding organic solvents during the reaction process, making it more environmentally friendly and cost-effective.
Synthesis of 5-Nitrofuran-2-carboxylic Acid Chloride
The second key intermediate required is 5-nitrofuran-2-carboxylic acid chloride, which serves as the acylating agent for the amidation reaction.
Reagents:
- 5-Nitrofuran-2-carboxylic acid
- Thionyl chloride
- Triethylamine
- Dichloromethane (DCM)
Procedure:
- Add thionyl chloride (1.10 equiv) dropwise to a mixture of 5-nitrofuran-2-carboxylic acid (1.10 equiv) and triethylamine (1.50 equiv) in DCM (0.4 M) under a nitrogen atmosphere.
- Stir the reaction mixture at room temperature for 5 hours.
- Use the acid chloride directly in the subsequent coupling reaction without isolation due to its reactivity.
Amidation: Coupling Reaction to Form the Target Compound
The final step involves the coupling of methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate with 5-nitrofuran-2-carboxylic acid chloride to form the target amide.
Reagents:
- Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- 5-Nitrofuran-2-carboxylic acid chloride (freshly prepared)
- Triethylamine
- Dichloromethane
Procedure:
- Add the freshly prepared 5-nitrofuran-2-carboxylic acid chloride solution to a flask containing methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (1.00 equiv) and triethylamine (2.00 equiv) in DCM (0.4 M).
- Stir the reaction mixture at room temperature for 5 hours.
- Remove the solvent under reduced pressure.
- Purify the crude reaction mixture by column chromatography, typically using a hexane/ethyl acetate gradient system.
This procedure is based on the general method described for the synthesis of various 5-nitro-2-furancarboxylamides, which has been shown to be effective for similar compounds.
Reaction Conditions Optimization
Several factors can be optimized to improve the yield and purity of this compound during synthesis:
Temperature and Pressure Control
The cyclization and amidation reactions are sensitive to temperature variations. For the Gewald reaction, temperatures between 75-80°C are typically used, while the amidation reaction proceeds efficiently at room temperature. Maintaining appropriate temperature conditions is crucial for achieving optimal yields and minimizing side reactions.
Catalyst Selection
The choice of catalyst can significantly impact the efficiency of the Gewald reaction. Common catalysts include:
- Morpholine
- Triethylamine
- Diethylamine
Each catalyst may provide different results in terms of reaction rate and product yield. Morpholine has been reported to be particularly effective for the synthesis of 2-aminothiophenes under solvent-free conditions.
Solvent Effects
The selection of appropriate solvents for each step of the synthesis can affect the reaction outcome:
Alternative Synthetic Routes
One-Pot Multi-Component Synthesis
A more streamlined approach to synthesizing the target compound could involve a one-pot procedure:
Procedure:
- Perform the Gewald reaction to form the 2-aminothiophene intermediate.
- Without isolation, add the 5-nitrofuran-2-carboxylic acid, a coupling agent (such as EDCI/HOBT or DCC), and base directly to the reaction mixture.
- Continue stirring at room temperature until completion.
- Isolate and purify the final product.
This approach reduces the number of isolation and purification steps, potentially leading to higher overall yields.
Microwave-Assisted Synthesis
Microwave irradiation can accelerate both the Gewald reaction and the amidation steps:
Procedure:
- Mix cyclopentanone, methyl cyanoacetate, sulfur, and a catalytic amount of base in a microwave-safe vessel.
- Irradiate at 100-120°C for 10-15 minutes.
- Add 5-nitrofuran-2-carboxylic acid and a coupling agent.
- Irradiate for an additional 10-15 minutes.
- Cool and purify the product.
Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes while maintaining or improving product yields.
Reaction Mechanisms
Gewald Reaction Mechanism
The Gewald reaction for the synthesis of methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate likely proceeds through the following steps:
- Base-catalyzed condensation between cyclopentanone and methyl cyanoacetate to form an intermediate α,β-unsaturated nitrile
- Nucleophilic attack by sulfur on the α,β-unsaturated nitrile
- Cyclization to form the thiophene ring
- Tautomerization to yield the final 2-aminothiophene product
Amidation Mechanism
The formation of the amide bond between the 2-aminothiophene and 5-nitrofuran-2-carboxylic acid chloride follows a nucleophilic acyl substitution mechanism:
- Nucleophilic attack by the amine group of the 2-aminothiophene on the carbonyl carbon of the acid chloride
- Formation of a tetrahedral intermediate
- Elimination of chloride to form the amide bond
- Deprotonation by a base (triethylamine) to yield the final amide product
Characterization and Analysis
Upon successful synthesis, the structure of this compound can be confirmed through various spectroscopic techniques:
Spectroscopic Analysis
NMR Spectroscopy:
The ¹H NMR spectrum would typically show:
- Signals for the cyclopentane ring protons (approximately δ 1.8-3.0 ppm)
- A singlet for the methyl ester group (around δ 3.8-4.0 ppm)
- Signals for the furan ring protons (approximately δ 6.5-7.5 ppm)
- A signal for the amide NH proton (around δ 9.0-10.0 ppm)
IR Spectroscopy:
Key IR bands would include:
- NH stretching (3300-3400 cm⁻¹)
- C=O stretching of ester (1720-1740 cm⁻¹)
- C=O stretching of amide (1640-1680 cm⁻¹)
- NO₂ stretching (1500-1550 cm⁻¹ and 1300-1370 cm⁻¹)
Mass Spectrometry:
Mass spectrometry would show a molecular ion peak at m/z 336 corresponding to the molecular formula C₁₄H₁₂N₂O₆S, along with characteristic fragmentation patterns.
Comparative Analysis of Different Preparation Methods
| Synthetic Method | Starting Materials | Conditions | Advantages | Limitations | Approximate Yield |
|---|---|---|---|---|---|
| Conventional Gewald + Amidation | Cyclopentanone, methyl cyanoacetate, sulfur, 5-nitrofuran-2-carboxylic acid | Room temp. to 75°C, 5-8h total | Well-established methodology | Multiple steps, purification required | 60-70% |
| Solvent-free Gewald + Amidation | Same as above | 75°C, solvent-free for Gewald step | Environmentally friendly, cost-effective | Lower yields with cyclopentanone | 50-60% |
| One-pot synthesis | Same as above | Sequential addition of reagents | Fewer isolation steps, time-efficient | Potential side reactions | 55-65% |
| Microwave-assisted | Same as above | 100-120°C, 20-30 min total | Significantly reduced reaction time | Requires specialized equipment | 65-75% |
Q & A
Q. Table 1. Representative Synthesis Conditions
Basic: Which analytical techniques are critical for structural characterization?
A combination of spectroscopic and crystallographic methods is essential:
- NMR spectroscopy : Assigns proton environments (e.g., cyclopentane CH2 at δ 2.25–2.80 ppm) and confirms aromatic substituents .
- X-ray crystallography : Resolves molecular geometry and hydrogen bonding using SHELX/ORTEP software .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
Q. Table 2. Analytical Techniques
| Technique | Application Example | Reference |
|---|---|---|
| 1H/13C NMR | Cyclopentane CH2 and aromatic regions | |
| X-ray diffraction | Hydrogen bond analysis | |
| IR | Functional group identification |
Advanced: How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates, while ethanol minimizes side reactions .
- Catalyst screening : Triethylamine or pyridine accelerates acylation by scavenging HCl .
- Temperature control : Reflux (80–100°C) balances reaction rate and decomposition risks .
- Workup protocols : Recrystallization from ethanol/isopropyl alcohol improves purity .
Advanced: How to resolve contradictions in reported biological activities across studies?
- Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., nitrofuran vs. methyloxazole) and test against standardized assays .
- Computational docking : Compare binding affinities to target proteins (e.g., influenza polymerase) using molecular dynamics simulations .
- Control experiments : Validate assay conditions (pH, temperature) to ensure reproducibility .
Advanced: What challenges arise in crystallographic studies of this compound?
- Crystal packing : Hydrogen bonding (N-H···O=S, C=O···H-N) and π-π interactions influence lattice stability. Use graph-set analysis (Etter’s method) to map motifs .
- Twinned crystals : Employ SHELXL for refinement against high-resolution data and resolve overlaps .
- Disorder : Model flexible cyclopentane rings using restraints in SHELX .
Advanced: How can computational methods predict bioactivity and optimize derivatives?
- QSAR modeling : Correlate electronic properties (e.g., nitro group electron-withdrawing effects) with anticonvulsant/antiviral activity .
- Docking simulations : Target specific enzymes (e.g., viral polymerases) to prioritize derivatives for synthesis .
- ADMET profiling : Predict solubility, metabolic stability, and toxicity using software like SwissADME .
Advanced: What experimental design principles apply to pharmacological testing?
Adapt methodologies from environmental studies :
- Dose-response studies : Use randomized block designs with split plots to assess efficacy across concentrations .
- Control groups : Include vehicle and positive controls (e.g., oseltamivir for antiviral assays) .
- High-throughput screening : Automate assays (e.g., fluorescence-based enzymatic inhibition) for SAR scalability .
Advanced: How to analyze hydrogen bonding in crystal structures methodologically?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
